4-(3-Bromopropyl)-1H-pyrazole

Nucleophilic Substitution Organic Synthesis Reactivity

Researchers requiring a bifunctional pyrazole building block often encounter inconsistent purity or supply gaps. 4-(3-Bromopropyl)-1H-pyrazole (CAS 82100-00-3) resolves this with orthogonal reactivity: the primary alkyl bromide enables nucleophilic substitution (amines, thiols, alkoxides), while the free pyrazole NH permits N-alkylation, arylation, or cross-coupling [Local Evidence]. This modular intermediate streamlines heterocyclic library synthesis for drug discovery, agrochemical R&D, and materials science. BenchChem supplies ≥95% pure material with documented lot-to-lot consistency.

Molecular Formula C6H9BrN2
Molecular Weight 189.05
CAS No. 82100-00-3
Cat. No. B1660701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopropyl)-1H-pyrazole
CAS82100-00-3
Molecular FormulaC6H9BrN2
Molecular Weight189.05
Structural Identifiers
SMILESC1=C(C=NN1)CCCBr
InChIInChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)
InChIKeyRHXMDWPVXJQNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 4-(3-Bromopropyl)-1H-pyrazole


4-(3-Bromopropyl)-1H-pyrazole is a heterocyclic organic compound with the molecular formula C6H9BrN2 and a molecular weight of 189.05 g/mol . It features a pyrazole core substituted at the C4 position with a 3-bromopropyl group . This structure provides a unique combination of a nucleophilic pyrazole ring and an electrophilic primary alkyl bromide, establishing it as a versatile and widely used building block in organic synthesis, pharmaceutical research, and materials science .

Bifunctional building block: nucleophilic pyrazole NH and electrophilic primary alkyl bromide
Orthogonal reactivity for modular synthesis of complex heterocycles
Reported fit for pharmaceutical and materials research intermediates

Substitution Limitations of 4-(3-Bromopropyl)-1H-pyrazole


The specific utility of 4-(3-Bromopropyl)-1H-pyrazole is derived from the precise interplay of its substitution pattern, linker length, and leaving group quality. Substituting it with a closely related analog—such as a 1-substituted isomer, a chloro- or iodo-propyl variant, or a compound with a different spacer length—fundamentally alters its chemical reactivity, regioselectivity, and steric profile . These changes can lead to significant differences in reaction yields, the outcome of subsequent functionalization steps, and the properties of the final product, making generic substitution unreliable for achieving consistent and predictable results in complex synthetic sequences [1].

1-substituted isomers
Block the pyrazole NH, eliminating orthogonal reactivity and limiting downstream diversification.
Chloro- or iodo-propyl analogs
Alter leaving-group ability, leading to different reaction rates and potential yield loss in SN2 steps.
Different spacer lengths
Modify steric environment and conformational flexibility, affecting regioselectivity and coupling efficiency.

Selection Evidence: 4-(3-Bromopropyl)-1H-pyrazole


Reactivity of Primary Alkyl Bromide in SN2 Substitution

The terminal primary bromide in 4-(3-Bromopropyl)-1H-pyrazole acts as an excellent leaving group, making it highly reactive in SN2 nucleophilic substitution reactions. This reactivity is quantitatively superior to that of its chloro-substituted analog due to the weaker C-Br bond compared to the C-Cl bond, leading to faster reaction rates and higher yields under comparable conditions . The specific rate enhancement is a well-established principle in physical organic chemistry, with bromoalkanes typically reacting 10-100 times faster than their chloro counterparts in SN2 reactions.

SN2 Reactivity: Br vs Cl
Class-level inference
Bromoalkane 10–100× faster than chloroalkane in polar aprotic SN2.
Reported leaving-group reactivity advantage based on C–Br bond lability.
Rate enhancement confirmed by physical organic chemistry; verify with specific substrates.
Nucleophilic Substitution Organic Synthesis Reactivity Linker Chemistry

High-Yield Synthesis Route

The synthesis of 4-(3-Bromopropyl)-1H-pyrazole is typically achieved through the N-alkylation of 1H-pyrazole with 1,3-dibromopropane in the presence of a base like K2CO3 in DMF . This method provides a reliable and high-yielding route to the target compound, with reported yields for similar brominated pyrazole syntheses often in the range of 88-93% after purification . While direct yield data for this exact compound is not provided, the method's efficiency is well-documented for analogous systems, providing a strong baseline for reproducible synthesis.

Synthesis Route Yield
Supporting evidence
Analogous brominated pyrazoles prepared in 88–93% yield (K₂CO₃, DMF).
Reported high-yield route supports reproducible synthesis; exact yield to verify.
Direct yield data for this specific compound not available.
Synthetic Methodology Reaction Optimization Yield Pyrazole Alkylation

C4- vs. N1-Alkylation Reactivity

The C4-substituted 4-(3-Bromopropyl)-1H-pyrazole offers a distinct reactivity profile compared to its N1-substituted isomer, 1-(3-bromopropyl)-1H-pyrazole. In 4-(3-Bromopropyl)-1H-pyrazole, the NH group on the pyrazole ring remains available for further functionalization (e.g., N-alkylation, arylation, or metalation), while the bromopropyl group at C4 provides a separate site for orthogonal chemistry . In contrast, the N1-substituted analog has the pyrazole nitrogen blocked, limiting its downstream modification potential. This difference in available reactive sites is crucial for designing complex, multi-step synthetic routes and for creating molecules with precise spatial orientation of functional groups.

C4 vs N1 Regioselectivity
Cross-study comparable
C4-isomer retains free NH for orthogonal chemistry; N1-isomer is alkyl-blocked.
Enables divergent synthetic pathways via free NH handle for further derivatization.
Isomer choice critical for multi-step route design.
Regioselectivity C4-Functionalization Pyrazole Chemistry Tautomerism

Applications of 4-(3-Bromopropyl)-1H-pyrazole


Advanced Heterocyclic Building Blocks

The compound's bifunctional nature makes it an ideal intermediate for constructing complex heterocyclic systems. The primary alkyl bromide can undergo nucleophilic substitution with a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) , while the free pyrazole NH can be further elaborated via N-alkylation, arylation, or metal-catalyzed cross-coupling reactions [1]. This orthogonal reactivity allows for the efficient, modular assembly of drug-like molecules, natural product analogs, and specialized ligands for catalysis or materials science.

Functionalized Polymers and Materials

The reactive bromopropyl group enables the covalent attachment of the pyrazole moiety to polymer backbones or other material surfaces. For instance, 4-(3-Bromopropyl)-1H-pyrazole can serve as a precursor for creating functionalized polymers with tailored properties, such as controlled molecular weight and dispersity when used as a chain-transfer agent in radical polymerization . This application leverages the compound's ability to act as a linker, introducing specific chemical functionalities (e.g., metal-chelating pyrazole groups) into polymeric materials for applications in catalysis, sensing, or separation science.

Agrochemical Intermediates

Pyrazole derivatives are a prominent class of agrochemicals, and 4-(3-Bromopropyl)-1H-pyrazole serves as a valuable intermediate in their synthesis. The compound can be used to introduce a pyrazole-containing moiety into larger herbicidal or pesticidal structures . The bromopropyl group provides a handle for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity, which is critical for optimizing the efficacy and selectivity of crop protection agents.

Specialized Ligands and Probes

The compound's ability to be selectively functionalized at two distinct sites makes it a useful precursor for designing specialized ligands for metal coordination or bioconjugation. The bromopropyl chain can be used to attach a reporter group (e.g., a fluorophore or biotin), while the pyrazole nitrogen can be modified to bind a specific metal ion or protein target. This strategy is valuable for developing novel imaging agents, affinity probes, or catalysts for chemical biology and medicinal chemistry research [1].

Application
Selection Property
Validation Focus
Application Heterocyclic library synthesis
Selection Property Orthogonal bifunctional reactivity (NH + Br)
Validation Focus Regioselective functionalization and cross-coupling efficiency
Application Functional polymer modification
Selection Property Controlled radical polymerization compatibility
Validation Focus End-group fidelity and dispersity control
Application Agrochemical intermediate research
Selection Property Bromopropyl handle for derivatization
Validation Focus Structure-activity relationship optimization
Application Ligand and probe design
Selection Property Site-selective bioconjugation and metal binding
Validation Focus Reporter group stability and metal affinity

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